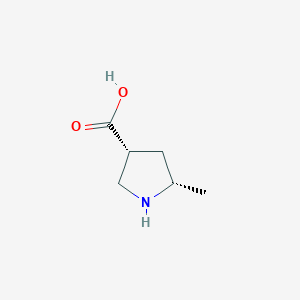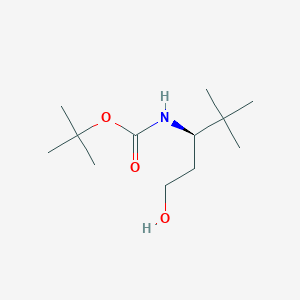
tert-Butyl (R)-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and useful intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Common bases used include triethylamine or pyridine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of a tert-butyl cation .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: Substitution reactions involving tert-butyl carbamates often use nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is used as a protecting group for amines during multi-step organic synthesis. This allows for selective reactions to occur at other functional groups without affecting the protected amine .
Biology
In biological research, carbamates are studied for their potential as enzyme inhibitors. They can inhibit enzymes like acetylcholinesterase, making them useful in the study of neurological processes .
Medicine
In medicine, carbamates are explored for their potential therapeutic applications, including as prodrugs that release active pharmaceutical ingredients upon metabolic activation .
Industry
Industrially, tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is used in the synthesis of various fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in large-scale chemical production .
Wirkmechanismus
The mechanism of action of tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate involves the formation of a stable carbamate linkage that can be cleaved under acidic conditions. The tert-butyl group provides steric hindrance, making the compound resistant to nucleophilic attack. Upon exposure to strong acids, the tert-butyl group is protonated and eliminated, leading to the formation of a carbocation that can undergo further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another protecting group for amines, but less stable under acidic conditions.
Phenyl carbamate: Used in similar applications but has different steric and electronic properties.
Uniqueness
tert-Butyl ®-(1-hydroxy-4,4-dimethylpentan-3-yl)carbamate is unique due to its combination of steric hindrance and stability, making it particularly useful in complex organic syntheses. Its ability to be cleaved under mild acidic conditions without affecting other functional groups is a significant advantage over other carbamates .
Eigenschaften
Molekularformel |
C12H25NO3 |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-1-hydroxy-4,4-dimethylpentan-3-yl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)9(7-8-14)13-10(15)16-12(4,5)6/h9,14H,7-8H2,1-6H3,(H,13,15)/t9-/m1/s1 |
InChI-Schlüssel |
GWNITSXTIFUCSM-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](CCO)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(CCO)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15222042.png)
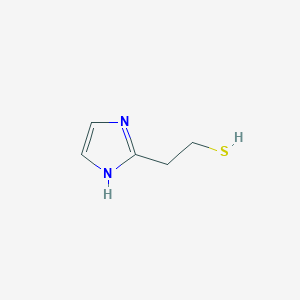
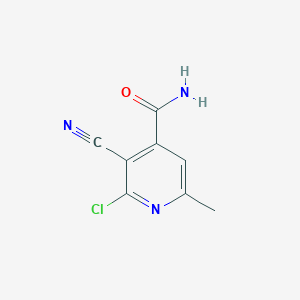
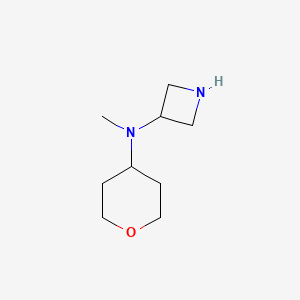

![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)
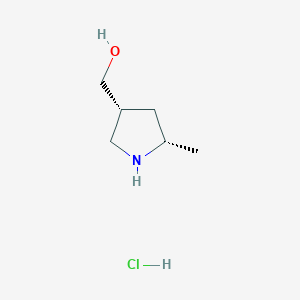
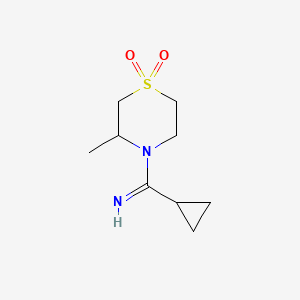
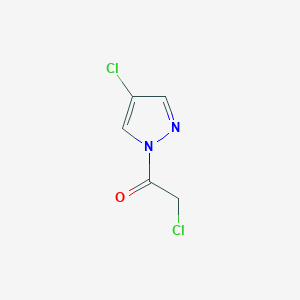
![1,3-dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B15222093.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B15222097.png)

